3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound 3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-7-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule featuring multiple functional groups, including a tetrazole ring, a pyrazole ring, and a bicyclic β-lactam structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the tetrazole ring. The tetrazole ring can be synthesized by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with a substituted amine in methanol at room temperature, followed by the addition of cyclohexyl isocyanide and trimethylsilyl azide
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of sulfur.
Reduction: Lithium aluminum hydride or sodium borohydride for reduction of carbonyl groups.
Substitution: Nucleophiles such as amines or thiols for substitution reactions on the tetrazole and pyrazole rings.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted tetrazole and pyrazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Its potential as an antibiotic or antifungal agent due to the presence of the β-lactam ring.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an antibiotic, the β-lactam ring would inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. The tetrazole and pyrazole rings may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another β-lactam antibiotic with a simpler structure.
Ceftriaxone: A third-generation cephalosporin with a similar β-lactam ring.
Aztreonam: A monobactam antibiotic with a different ring structure but similar mechanism of action.
Uniqueness
This compound is unique due to the presence of both tetrazole and pyrazole rings, which are not commonly found in other β-lactam antibiotics. These additional rings may confer unique properties, such as increased stability or enhanced binding to specific biological targets.
Properties
Molecular Formula |
C17H17F3N8O4S2 |
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Molecular Weight |
518.5 g/mol |
IUPAC Name |
3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H17F3N8O4S2/c1-7-3-9(17(18,19)20)23-27(7)4-10(29)21-11-13(30)28-12(15(31)32)8(5-33-14(11)28)6-34-16-22-24-25-26(16)2/h3,11,14H,4-6H2,1-2H3,(H,21,29)(H,31,32) |
InChI Key |
OPEGNSGCKQYSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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